2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide
Description
This compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with chlorine (Cl) at position 2 and a nitro (-NO₂) group at position 3. The N-linked ethyl chain connects to a 2,5-dimethylindole moiety (positions 2 and 5 of the indole ring are methylated).
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-11-3-6-17-15(9-11)14(12(2)21-17)7-8-20-27(25,26)18-10-13(22(23)24)4-5-16(18)19/h3-6,9-10,20-21H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGEQMGANJYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative.
Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Indole Motifs
Compound A : N-[2-[5-(Chlorodifluoromethoxy)-2-Methyl-1H-Indol-3-yl]Ethyl]-5-Fluoro-2-Methoxybenzenesulfonamide ()
- Key Differences :
- Benzene substituents: 5-Fluoro and 2-methoxy vs. 5-nitro and 2-chloro.
- Indole substituents: 5-(Chlorodifluoromethoxy) vs. 2,5-dimethyl.
- Implications: The methoxy and fluoro groups in Compound A enhance electron density on the benzene ring, contrasting with the electron-deficient nitro and chloro groups in the target compound.
Compound B : 2-Chloro-N-[2-(2,5-Dimethyl-1H-Indol-3-yl)Ethyl]-4,5-Difluorobenzamide ()
- Key Differences :
- Functional group: Benzamide (-CONH₂) vs. sulfonamide (-SO₂NH-).
- Benzene substituents: 4,5-Difluoro vs. 5-nitro.
- Implications :
Functional Group and Substituent Analysis
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Indole moiety : Known for various biological activities, including anticancer and antimicrobial effects.
- Nitro and sulfonamide groups : These functional groups are often associated with enhanced biological activity and selectivity in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cellular processes, contributing to its anticancer properties.
- Interference with Cell Signaling : The indole structure can interact with various signaling pathways, potentially modulating cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to oxidative stress in cells, which may induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10 |
| Similar Indole Derivative | HeLa | 8 |
| Similar Indole Derivative | B16F10 | 12 |
Antimicrobial Activity
Indole-containing compounds have been noted for their antimicrobial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms .
Case Studies
- Study on Anticancer Efficacy : A study investigated the cytotoxic effects of various indole derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 8 to 15 µM against different cell lines, suggesting potent anticancer activity .
- Mechanistic Insights : Another research highlighted the role of indole derivatives in inducing apoptosis through the activation of caspase pathways. The study found that these compounds could significantly increase ROS levels in treated cells, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
